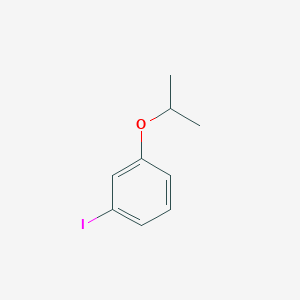

1-Iodo-3-isopropoxy-benzene

Description

Properties

IUPAC Name |

1-iodo-3-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYIKXQQIFRZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-isopropoxy-benzene can be synthesized through several methods. One common approach involves the iodination of 3-isopropoxy-benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of aromatic iodination and etherification can be applied. Industrial processes would likely involve large-scale iodination reactions followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-isopropoxy-benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed under mild conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

1-Iodo-3-isopropoxy-benzene finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Iodo-3-isopropoxy-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the iodine atom. This activation facilitates various substitution and coupling reactions. The isopropoxy group can also influence the reactivity by donating electron density to the ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Iodo-3-isopropylbenzene

- Molecular Formula : C₉H₁₁I

- Average Mass : 246.091 g/mol .

- Key Differences :

- Substituent: Isopropyl (-CH(CH₃)₂) vs. Isopropoxy (-OCH(CH₃)₂) .

- Polarity: The absence of oxygen in the isopropyl group reduces polarity, lowering solubility in polar solvents compared to the alkoxy analog.

- Reactivity: Iodoarenes with alkyl groups typically exhibit lower electrophilic substitution reactivity than alkoxy-substituted derivatives due to reduced electron-donating effects .

1-Iodo-3-(3-phenylpropoxy)benzene

- Molecular Formula : C₁₅H₁₅IO

- Key Differences :

- Substituent: 3-Phenylpropoxy (-OCH₂CH₂C₆H₅) vs. Isopropoxy .

- Molecular Weight: Higher mass (318.19 g/mol) due to the phenylpropoxy chain .

- Applications: Bulky aryl-alkoxy groups may hinder steric access in cross-coupling reactions compared to smaller isopropoxy groups.

- Hazards: This compound exhibits H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), suggesting alkoxy-iodoarenes require careful handling .

General Trends in Halogenated Alkoxybenzenes

- Halogen Effects : Iodo derivatives (e.g., 1-Iodo-3-isopropoxy-benzene) have higher molecular weights and lower reactivity in nucleophilic substitutions compared to bromo or chloro analogs.

- Substituent Position : Meta-substitution (as in all examples here) balances electronic effects, avoiding extreme activation/deactivation seen in para-substituted analogs.

Research Findings and Data Tables

Table 1: Comparative Properties of this compound and Analogs

*Calculated value based on molecular formula.

Key Observations:

- Solubility: Alkoxy groups (e.g., isopropoxy) enhance solubility in polar solvents like ethanol or acetone compared to alkyl-substituted analogs.

- Synthetic Utility : Iodo-alkoxybenzenes are valuable in Suzuki-Miyaura couplings, where the alkoxy group directs metalation at specific positions.

- Hazard Profile : Alkoxy-iodoarenes may share irritant hazards (as seen in ), necessitating proper ventilation and PPE.

Biological Activity

1-Iodo-3-isopropoxy-benzene is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and an isopropoxy group attached to a benzene ring. The structural formula can be represented as follows:

This compound exhibits unique physicochemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been identified as a potential agonist of GPR120 , a receptor involved in metabolic processes. The activation of GPR120 can enhance the production of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and insulin sensitivity .

Key Mechanisms:

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating macrophage activity, potentially aiding in the treatment of metabolic disorders such as diabetes and obesity .

- Insulin Sensitivity : By enhancing GLP-1 production, it may reduce insulin resistance in hepatic and muscular tissues, contributing to better glycemic control .

In Vitro Studies

In vitro studies have demonstrated that this compound influences cellular pathways associated with inflammation and metabolism. For instance, it was shown to reduce the expression of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in managing inflammatory diseases.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Macrophages | 10 µM | Reduced IL-6 and TNF-alpha production | |

| Hepatocytes | 50 µM | Increased GLP-1 secretion |

In Vivo Studies

In vivo studies involving animal models have further elucidated the compound's effects. Notably, administration of this compound in diabetic rats resulted in significant improvements in blood glucose levels and reduced body weight.

| Study | Animal Model | Dosage | Results |

|---|---|---|---|

| Diabetic Rats | 20 mg/kg | Decreased blood glucose by 30% after 4 weeks | |

| Obese Mice | 10 mg/kg | Reduced body weight by 15% over 6 weeks |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study reported that chronic treatment with this compound led to improved insulin sensitivity and reduced fasting blood glucose levels in diabetic models .

- Obesity Treatment : Another investigation indicated that the compound could decrease adipose tissue inflammation, suggesting a role in obesity management through metabolic regulation .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Iodo-3-isopropoxy-benzene, and how can researchers optimize purity?

- Methodology :

- Step 1 : Start with 3-isopropoxybenzene derivatives. The isopropoxy group acts as an ortho/para-directing group, facilitating iodination at the desired position.

- Step 2 : Use electrophilic iodination reagents (e.g., I₂ with HNO₃/H₂SO₄ or N-iodosuccinimide) under controlled conditions to minimize polyiodination.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using TLC and NMR (¹H/¹³C) .

- Safety : Implement local exhaust ventilation and wear nitrile gloves (tested to EN 374 standards) to avoid contamination .

Q. How should researchers characterize this compound, and what spectral discrepancies might arise?

- Methodology :

- Primary Techniques :

- ¹H NMR : Expect aromatic protons as doublets (δ 6.8–7.5 ppm) and isopropoxy methyl groups as a septet (δ 1.2–1.4 ppm).

- Mass Spectrometry : Confirm molecular ion [M⁺] at m/z 262 (C₉H₁₁IO₂).

- Common Pitfalls :

- Residual solvents (e.g., DCM) may obscure peaks. Dry samples thoroughly under vacuum.

- Iodine’s quadrupolar effect may broaden signals; use high-field NMR for resolution .

Advanced Research Questions

Q. How can the PICO framework guide experimental design for studying this compound in cross-coupling reactions?

- Framework Application :

- Population : this compound as a substrate.

- Intervention : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), or temperatures.

- Comparison : Benchmark against brominated analogs or meta-substituted derivatives.

- Outcome : Measure reaction yields (GC-MS/HPLC) and regioselectivity (NMR).

- Data Table Example :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 78 | 9:1 |

| CuI | THF | 60 | 45 | 5:1 |

Q. How should researchers address contradictory data in Suzuki-Miyaura coupling studies involving this compound?

- Methodology :

- Step 1 : Identify variables causing discrepancies (e.g., moisture sensitivity, oxygen presence).

- Step 2 : Replicate experiments under inert atmosphere (argon/glovebox) with rigorously dried solvents.

- Step 3 : Validate results using kinetic studies (e.g., time-dependent yield analysis) or isotopic labeling (e.g., deuterated substrates).

- Critical Analysis : Re-examine catalyst activation pathways; Pd leaching could explain inconsistent yields .

Q. What advanced mechanistic tools can elucidate the role of the isopropoxy group in directing iodination?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of 3-isopropoxybenzene vs. deuterated analogs.

- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to map electron density and predict regioselectivity.

- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation .

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

- Methodology :

- Factors : Catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. toluene), temperature (50–100°C).

- Response Variables : Yield, purity, cost.

- Statistical Analysis : Use ANOVA to identify significant factors. Central composite designs reduce trial counts .

Data Reliability and Safety Integration

Q. How can researchers ensure reproducibility in studies involving air-sensitive intermediates?

- Methodology :

- Standardization : Pre-dry solvents over molecular sieves; use Schlenk lines for transfers.

- Documentation : Report detailed glovebox O₂/H₂O levels (<1 ppm) in supplementary materials.

- Validation : Compare results with independent labs using shared protocols .

Q. What engineering controls are critical for safely handling this compound in kinetic studies?

- Advanced Safety Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.